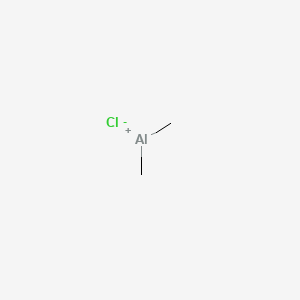
Dimethylalumanylium chloride
Overview
Description
Dimethylaluminum chloride (DMAC, (CH₃)₂AlCl) is an organoaluminum compound characterized by its high reactivity and utility in organic synthesis. With a molecular weight of 92.5 g/mol, it exists as a clear, pyrophoric liquid at room temperature, melting at -21°C and boiling at 126–127°C . Its density (0.996 g/mL at 25°C) and insolubility in water underscore its air- and moisture-sensitive nature, necessitating handling under inert atmospheres (e.g., argon) .
DMAC is widely employed as a Lewis acid catalyst, particularly in stereoselective phosphorylation reactions for synthesizing ProTides—pharmaceutically active nucleotide analogs. For example, it mediates 5'-phosphorylation with high efficiency, enabling the production of antiviral agents like sofosbuvir without requiring 3'-protection strategies . Its hazards include flammability (H225), spontaneous ignition upon air exposure (H250), violent water reactivity (H260), and severe skin corrosion (H314), mandating stringent safety protocols .
Comparison with Similar Compounds
Trimethylaluminum (TMA, (CH₃)₃Al)
- Chemical Properties : TMA is a stronger Lewis acid than DMAC due to the absence of electron-withdrawing chloride substituents, enhancing its electrophilicity. It is a pyrophoric liquid (bp 126°C) but less dense (0.748 g/mL) .
- Applications : TMA is pivotal in polyolefin production (Ziegler-Natta catalysis) and semiconductor manufacturing, whereas DMAC specializes in phosphorylation and fine chemical synthesis .
- Safety : Both compounds are pyrophoric, but TMA lacks the water-reactive chloride moiety, reducing H260 hazards .
Diethylaluminum Chloride (DEAC, (C₂H₅)₂AlCl)
- Chemical Properties : DEAC’s ethyl groups introduce steric hindrance, reducing reactivity compared to DMAC. It has a higher boiling point (208°C) and density (0.96 g/mL) due to increased molecular weight .
- Applications : DEAC is used in olefin polymerization and as a co-catalyst in carbonyl alkylation. DMAC’s smaller methyl groups favor reactions requiring lower steric bulk, such as ProTide synthesis .
Methylaluminum Sesquichloride (MASC, Al₂(CH₃)₃Cl₃)
- Chemical Properties : This mixed chloro-methylaluminum compound exhibits intermediate Lewis acidity. Its solid-state structure and higher melting point (23°C) contrast with DMAC’s liquid form .
- Applications: MASC is utilized in Friedel-Crafts alkylation and as a precursor for other organoaluminum species. DMAC’s defined stoichiometry allows for precise control in phosphorylation reactions .
Data Tables
Research Findings
- Synthetic Efficiency : DMAC achieves >90% yield in ProTide synthesis, outperforming bulkier analogs like DEAC, which exhibit steric limitations .
- Reactivity Trends : Chloride substituents in DMAC moderate Lewis acidity compared to TMA, enabling selective phosphorylation without over-activation of substrates .
- Safety Profiles : DMAC’s dual hazards (pyrophoricity and water reactivity) necessitate more stringent handling than DEAC but align with TMA’s protocols .
Properties
Molecular Formula |
C2H6AlCl |
|---|---|
Molecular Weight |
92.50 g/mol |
IUPAC Name |
dimethylalumanylium;chloride |
InChI |
InChI=1S/2CH3.Al.ClH/h2*1H3;;1H/q;;+1;/p-1 |
InChI Key |
JGHYBJVUQGTEEB-UHFFFAOYSA-M |
Canonical SMILES |
C[Al+]C.[Cl-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














